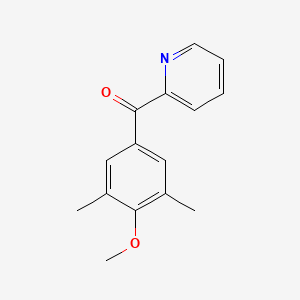

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine

Description

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine is a benzoylpyridine derivative characterized by a pyridine ring substituted at the 2-position with a 3,5-dimethyl-4-methoxybenzoyl group. Its structure combines electron-rich (methoxy and methyl groups) and electron-deficient (pyridine and benzoyl moieties) regions, making it a versatile scaffold for studying intermolecular interactions and reactivity.

Properties

IUPAC Name |

(4-methoxy-3,5-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-8-12(9-11(2)15(10)18-3)14(17)13-6-4-5-7-16-13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAGWDSZRKQMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine typically involves the reaction of 3,5-dimethyl-4-methoxybenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine has been studied for its potential as a drug candidate due to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications to the pyridine structure can enhance activity against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some studies suggest that compounds similar to this compound may exhibit anticancer activities by inhibiting specific pathways involved in tumor growth. The mechanism often involves the modulation of enzyme activity linked to cancer cell proliferation .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Synthesis : It can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical strength.

- Catalysis : Due to its ability to coordinate with metal ions, this compound may be explored as a ligand in catalytic processes, facilitating various organic transformations .

Analytical Chemistry

In analytical chemistry, this compound can be utilized in:

- Chromatography : Its distinct structure allows it to be used as a stationary phase or modifier in chromatographic techniques for separating complex mixtures.

- Spectroscopic Studies : The compound's unique spectral properties make it suitable for use in spectroscopic methods such as UV-Vis and NMR spectroscopy, aiding in the elucidation of molecular interactions and dynamics.

Case Study 1: Antimicrobial Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives against common bacterial strains. The results indicated that modifications similar to those found in this compound significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) ranging from 2.18–3.08 μM/mL .

Case Study 2: Synthesis of Novel Pyridine Derivatives

Research focused on synthesizing novel derivatives from pyridine compounds demonstrated that introducing functional groups like methoxy and dimethyl can lead to improved biological activities. This highlights the potential of this compound as a precursor for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds or hydrophobic interactions with proteins or enzymes, leading to inhibition or activation of their functions. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Limitations and Methodological Considerations

The absence of direct experimental data for this compound in the provided evidence necessitates reliance on general trends observed in analogous compounds. Crystallographic refinements using SHELX remain critical for elucidating structural details, but comparative analyses of electronic or thermodynamic properties would require additional spectroscopic or computational data .

Biological Activity

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzoyl group that can interact with various biological targets. The presence of both the benzoyl and pyridine moieties contributes to its unique chemical properties, enabling it to participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, which may lead to inhibition or activation of their functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzoyl group can form hydrogen bonds or hydrophobic interactions with proteins, while the pyridine ring is capable of engaging in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism may influence various biological processes, including enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical biological pathways. For example, studies have shown that this compound can inhibit the activity of certain oxygenases, which are important in post-translational modifications of proteins. The compound's inhibitory effects were evaluated using high-throughput screening methods to determine half-maximum inhibitory concentrations (IC50 values) against various targets .

Anticancer Activity

Pyridine derivatives are known for their anticancer properties. In particular, this compound has been investigated for its potential to inhibit tumor growth. A structure-activity relationship (SAR) analysis revealed that modifications on the pyridine scaffold could enhance antiproliferative activity against cancer cell lines. For instance, compounds similar to this compound demonstrated significant activity against breast cancer cell lines by targeting key signaling pathways involved in cell proliferation .

Case Studies

- Inhibition of JMJD5 : A study evaluated the inhibition of JMJD5 (a histone demethylase) by various pyridine derivatives. The results indicated that this compound exhibited moderate inhibitory activity with an IC50 value comparable to other known inhibitors .

- Antitumor Activity : In vitro studies demonstrated that this compound could reduce cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that further exploration into its use as a therapeutic agent is warranted .

Data Tables

| Compound | Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | JMJD5 | ~17.9 | Moderate inhibition |

| Similar Pyridine Derivative | AspH | 0.03 | Highly efficient inhibition |

| Pyridine Analog | Cancer Cell Line | Varies | Antiproliferative effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.